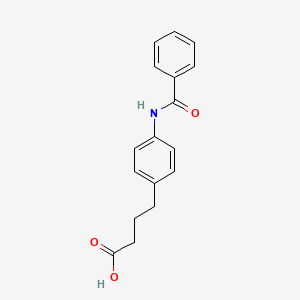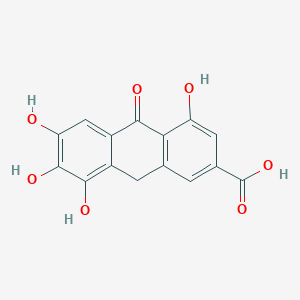![molecular formula C18H24NO3P B14274374 Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate CAS No. 153645-98-8](/img/structure/B14274374.png)
Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphonate group bonded to a diethyl ester, with a (2-methylanilino)(phenyl)methyl substituent. Its structure allows for diverse reactivity and functionality, making it a valuable subject of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(2-methylanilino)(phenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable benzyl halide derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with a benzyl halide under mild heating conditions to form the desired phosphonate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or copper can enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes and pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which diethyl [(2-methylanilino)(phenyl)methyl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the enzyme’s active site and prevent substrate binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl [(4-nitrophenyl)methyl]phosphonate
- Diethyl [(2-chlorophenyl)methyl]phosphonate
- Diethyl [(4-methylanilino)(phenyl)methyl]phosphonate
Uniqueness
Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate is unique due to the presence of the (2-methylanilino) group, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its analogs. Additionally, the compound’s specific structure allows for selective inhibition of certain enzymes, making it a valuable tool in biochemical research .
Eigenschaften
CAS-Nummer |
153645-98-8 |
|---|---|
Molekularformel |
C18H24NO3P |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
N-[diethoxyphosphoryl(phenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C18H24NO3P/c1-4-21-23(20,22-5-2)18(16-12-7-6-8-13-16)19-17-14-10-9-11-15(17)3/h6-14,18-19H,4-5H2,1-3H3 |
InChI-Schlüssel |
JSGVLBVPIVUMSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C1=CC=CC=C1)NC2=CC=CC=C2C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline](/img/structure/B14274297.png)
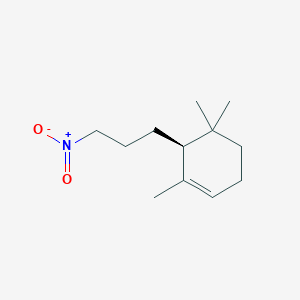
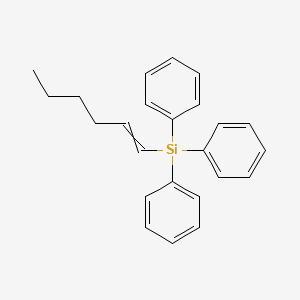
![[1-(Propan-2-yl)aziridin-2-yl]methanol](/img/structure/B14274321.png)
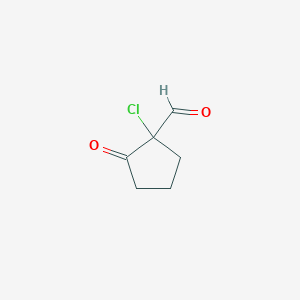
![4-Methyl-1-[(R)-4-methylbenzene-1-sulfinyl]pent-1-en-3-one](/img/structure/B14274331.png)
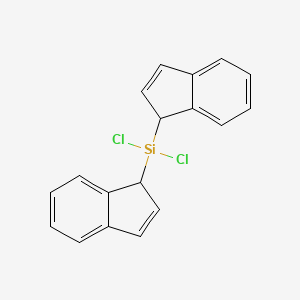
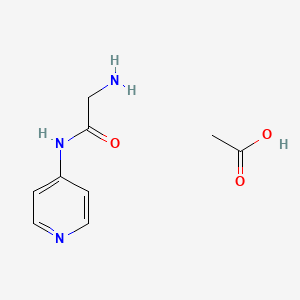
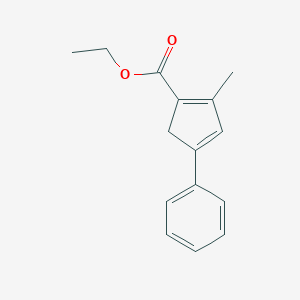
![(2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14274354.png)


